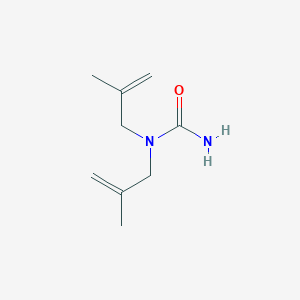
1,1-Bis(2-methylprop-2-enyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-methylprop-2-enyl)urea is an organic compound with the molecular formula C9H16N2O. It is characterized by the presence of two 2-methylprop-2-enyl groups attached to a urea moiety.
Vorbereitungsmethoden
The synthesis of 1,1-Bis(2-methylprop-2-enyl)urea typically involves the reaction of 2-methylprop-2-enylamine with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with another molecule of 2-methylprop-2-enylamine to form the final urea product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1,1-Bis(2-methylprop-2-enyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amines under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, leading to the formation of substituted urea derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-methylprop-2-enyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings
Wirkmechanismus
The mechanism of action of 1,1-Bis(2-methylprop-2-enyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(2-methylprop-2-enyl)urea can be compared with other similar compounds such as:
N,N’-Bis(2-methylprop-2-enyl)urea: Similar structure but with different substitution patterns.
1,1-Bis(2-methylprop-2-enyl)thiourea: Contains a sulfur atom instead of oxygen in the urea moiety.
1,1-Bis(2-methylprop-2-enyl)guanidine: Contains a guanidine group instead of the urea moiety.
These compounds share some chemical properties but differ in reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
91633-85-1 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
1,1-bis(2-methylprop-2-enyl)urea |
InChI |
InChI=1S/C9H16N2O/c1-7(2)5-11(9(10)12)6-8(3)4/h1,3,5-6H2,2,4H3,(H2,10,12) |
InChI-Schlüssel |
QQWTXWHQHYIMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN(CC(=C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















